Cas no 1805779-00-3 (Ethyl 2-formyl-3-(3-methoxy-3-oxopropyl)benzoate)
Ethyl 2-formyl-3-(3-methoxy-3-oxopropyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-formyl-3-(3-methoxy-3-oxopropyl)benzoate
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- Inchi: 1S/C14H16O5/c1-3-19-14(17)11-6-4-5-10(12(11)9-15)7-8-13(16)18-2/h4-6,9H,3,7-8H2,1-2H3
- InChI Key: FMQAOCZFCDGDOE-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CC=CC(=C1C=O)CCC(=O)OC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 8
- Complexity: 326
- XLogP3: 1.7
- Topological Polar Surface Area: 69.7
Ethyl 2-formyl-3-(3-methoxy-3-oxopropyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015003059-250mg |
Ethyl 2-formyl-3-(3-methoxy-3-oxopropyl)benzoate |
1805779-00-3 | 97% | 250mg |
494.40 USD | 2021-06-21 | |
| Alichem | A015003059-500mg |
Ethyl 2-formyl-3-(3-methoxy-3-oxopropyl)benzoate |
1805779-00-3 | 97% | 500mg |
847.60 USD | 2021-06-21 | |
| Alichem | A015003059-1g |
Ethyl 2-formyl-3-(3-methoxy-3-oxopropyl)benzoate |
1805779-00-3 | 97% | 1g |
1,534.70 USD | 2021-06-21 |
Ethyl 2-formyl-3-(3-methoxy-3-oxopropyl)benzoate Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on Ethyl 2-formyl-3-(3-methoxy-3-oxopropyl)benzoate
Ethyl 2-Formyl-3-(3-Methoxy-3-Oxopropyl)benzoate (CAS No. 1805779-00-3): A Comprehensive Overview
Ethyl 2-formyl-3-(3-methoxy-3-oxopropyl)benzoate (CAS No. 1805779-00-3) is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising potential in various applications, including as an intermediate in the synthesis of pharmaceuticals and as a building block in the development of new materials.
The chemical structure of ethyl 2-formyl-3-(3-methoxy-3-oxopropyl)benzoate is composed of a benzoate moiety, a formyl group, and an ethyl ester. The presence of these functional groups imparts distinct chemical properties, making it a versatile compound for further derivatization and functionalization. The formyl group, in particular, is known for its reactivity and can participate in various chemical reactions, such as condensations and reductions, which are crucial in the synthesis of complex organic molecules.
Recent studies have highlighted the importance of ethyl 2-formyl-3-(3-methoxy-3-oxopropyl)benzoate in the development of new pharmaceuticals. For instance, researchers at the University of California, Los Angeles (UCLA) have explored its potential as a precursor in the synthesis of anti-inflammatory drugs. The compound's ability to undergo selective transformations has been leveraged to create derivatives with enhanced biological activity and reduced side effects.
In addition to its pharmaceutical applications, ethyl 2-formyl-3-(3-methoxy-3-oxopropyl)benzoate has also shown promise in materials science. A study published in the Journal of Materials Chemistry A demonstrated that this compound can be used as a building block for the synthesis of advanced polymers with tunable properties. These polymers exhibit excellent thermal stability and mechanical strength, making them suitable for use in high-performance applications such as aerospace and electronics.
The synthesis of ethyl 2-formyl-3-(3-methoxy-3-oxopropyl)benzoate typically involves a multi-step process that includes esterification, alkylation, and oxidation reactions. The choice of solvents and catalysts plays a crucial role in optimizing the yield and purity of the final product. Recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing this compound, reducing environmental impact while maintaining high efficiency.
The physical properties of ethyl 2-formyl-3-(3-methoxy-3-oxopropyl)benzoate, such as its melting point, boiling point, and solubility, have been extensively studied. These properties are essential for understanding its behavior in different solvents and reaction conditions. For example, its solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO) makes it suitable for use in solution-phase reactions.
Safety considerations are paramount when handling ethyl 2-formyl-3-(3-methoxy-3-oxopropyl)benzoate. While it is not classified as a hazardous material, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) and following standard laboratory safety protocols.
In conclusion, ethyl 2-formyl-3-(3-methoxy-3-oxopropyl)benzoate (CAS No. 1805779-00-3) is a multifaceted compound with a wide range of applications in organic chemistry, medicinal chemistry, and materials science. Its unique chemical structure and reactivity make it an invaluable tool for researchers seeking to develop new compounds with enhanced properties. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility and importance in various scientific fields.
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